Cas no 1344922-48-0 (N-[(1R)-1-Phenylethyl]oxan-4-amine)

N-[(1R)-1-Phenylethyl]oxan-4-amine is a chiral amine derivative featuring a phenyl-substituted ethyl group and a tetrahydropyranyl (oxan-4-yl) moiety. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and fine chemicals. The oxan-4-amine group enhances solubility and stability, while the phenylethyl substituent provides a versatile handle for further functionalization. This compound is suitable for use in catalytic applications, ligand design, and medicinal chemistry research, where precise stereocontrol is critical. Its well-defined structure and reactivity profile make it a reliable building block for synthetic organic chemists.
N-[(1R)-1-Phenylethyl]oxan-4-amine structure
1344922-48-0 structure
Product name:N-[(1R)-1-Phenylethyl]oxan-4-amine
CAS No:1344922-48-0
MF:C13H19NO
MW:205.296063661575
CID:5048999

N-[(1R)-1-Phenylethyl]oxan-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-[(1R)-1-phenylethyl]oxan-4-amine
    • (R)-N-(1-Phenylethyl)tetrahydro-2H-pyran-4-amine
    • N-[(1R)-1-Phenylethyl]oxan-4-amine
    • Inchi: 1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3/t11-/m1/s1
    • InChI Key: SLWFJVYWKIATHJ-LLVKDONJSA-N
    • SMILES: O1CCC(CC1)N[C@H](C)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 171
  • XLogP3: 2.1
  • Topological Polar Surface Area: 21.3

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 306.6±35.0 °C at 760 mmHg
  • Flash Point: 126.3±15.4 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-[(1R)-1-Phenylethyl]oxan-4-amine Security Information

N-[(1R)-1-Phenylethyl]oxan-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-9580-0.5g
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0 95%+
0.5g
$551.0 2023-09-06
TRC
N299556-100mg
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0
100mg
$ 95.00 2022-06-03
TRC
N299556-1g
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0
1g
$ 570.00 2022-06-03
Life Chemicals
F1967-9580-0.25g
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-9580-2.5g
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-9580-5g
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-9580-1g
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0 95%+
1g
$580.0 2023-09-06
TRC
N299556-500mg
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0
500mg
$ 365.00 2022-06-03
Life Chemicals
F1967-9580-10g
N-[(1R)-1-phenylethyl]oxan-4-amine
1344922-48-0 95%+
10g
$2675.0 2023-09-06

N-[(1R)-1-Phenylethyl]oxan-4-amine Related Literature

Additional information on N-[(1R)-1-Phenylethyl]oxan-4-amine

Professional Introduction to N-[(1R)-1-Phenylethyl]oxan-4-amine (CAS No. 1344922-48-0)

N-[(1R)-1-Phenylethyl]oxan-4-amine, a compound with the chemical identifier CAS No. 1344922-48-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.

The molecular structure of N-[(1R)-1-Phenylethyl]oxan-4-amine consists of an oxazine ring substituted with an (1R)-1-phenylethyl group, which contributes to its distinct chemical behavior and reactivity. This configuration makes it a valuable scaffold for designing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and neuropharmacology.

Recent studies have highlighted the compound's pharmacological profile, demonstrating its efficacy in modulating neurotransmitter systems. Specifically, N-[(1R)-1-Phenylethyl]oxan-4-amine has been shown to interact with serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent. These findings are particularly noteworthy given the growing demand for alternative treatments that offer improved efficacy and reduced side effects compared to conventional medications.

In addition to its CNS-related applications, N-[(1R)-1-Phenylethyl]oxan-4-amine has shown promise in preclinical models for the treatment of neurodegenerative diseases. Research indicates that the compound may help protect against oxidative stress and neuroinflammation, key pathological mechanisms underlying conditions such as Alzheimer's disease and Parkinson's disease. The oxazine moiety in its structure is believed to play a crucial role in these protective effects by facilitating the clearance of amyloid-beta plaques and other toxic protein aggregates.

The synthesis of N-[(1R)-1-Phenylethyl]oxan-4-amine involves a series of well-defined chemical transformations, including chiral resolution and ring formation steps. The use of enantioselective catalysts ensures high stereochemical purity, which is critical for achieving optimal pharmacological activity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for further research and development.

From a regulatory perspective, N-[(1R)-1-Phenylethyl]oxan-4-amine has been subjected to rigorous safety and efficacy testing in accordance with international guidelines. These studies have provided valuable insights into its metabolic pathways and potential drug-drug interactions, which are essential for determining safe dosing regimens and therapeutic windows. The compound's favorable pharmacokinetic profile, characterized by moderate bioavailability and rapid clearance, suggests that it may be suitable for oral administration in clinical settings.

The impact of N-[(1R)-1-Phenylethyl]oxan-4-amine extends beyond basic research, as it also represents a valuable tool for academic and industrial researchers exploring new drug targets and mechanisms of action. Its unique chemical properties make it an attractive candidate for structure-based drug design (SBDD) approaches, where computational modeling is used to predict how small molecules interact with biological targets at the atomic level.

In conclusion, N-[(1R)-1-Phenylethyl]oxan-4-amine (CAS No. 1344922-48-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, pharmacological effects, and synthetic accessibility position it as a promising candidate for treating various neurological disorders. As ongoing research continues to uncover new applications and refine production techniques, this compound is poised to play an increasingly important role in the next generation of therapeutics.

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